5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one
Overview
Description
5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, making it a versatile scaffold for drug design .
Mechanism of Action
Target of Action
The primary targets of 5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one, a derivative of pyridazine, are diverse due to its wide range of pharmacological activities . This compound has been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to a variety of pharmacological effects. For instance, it has been reported to act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes . This is similar to the action of nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs), such as aspirin and ibuprofen .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, reflecting its wide range of pharmacological activities. For instance, it has been reported to inhibit the production of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
One derivative has been reported to have high oral bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For instance, it has been reported to inhibit the production of prostaglandins, leading to anti-inflammatory and analgesic effects .
Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it interacts with calcium ion channels, affecting platelet aggregation and cardiovascular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and cardiovascular diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in modulating various physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound modulates calcium ion channels, affecting cellular signaling and platelet aggregation . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as inflammation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating cardiovascular functions . At high doses, the compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound inhibits enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory metabolites . Additionally, it affects the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating enzyme activity . These interactions highlight the compound’s potential in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . These transport and distribution mechanisms are essential for the compound’s therapeutic activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it accumulates in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, the compound localizes to the cytoplasm, affecting cellular signaling pathways and metabolic processes. These localization mechanisms are essential for the compound’s activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the nitrogen atoms or methyl groups .
Scientific Research Applications
5,6-Dimethyl-4,5-dihydro-2H-pyridazin-3-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5,6-dimethyl-4,5-dihydro-2H-pyridazin-3-one include:
- 4,5-Dihydro-6-methylpyridazin-3(2H)-one
- 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of two methyl groups at the 5 and 6 positions can affect the compound’s stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
3,4-dimethyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(9)8-7-5(4)2/h4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEANSWWJRZKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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